

Unveiling 9-Deacetyltaxinine E: A Technical Guide to its Discovery and Isolation

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Compound of Interest

Compound Name: 9-Deacetyltaxinine E

Cat. No.: B15591883

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A comprehensive technical guide detailing the discovery, isolation, and structural elucidation of the taxoid **9-Deacetyltaxinine E** has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the experimental protocols and quantitative data associated with this natural product, originally isolated from the seeds of the Chinese yew, *Taxus mairei*.

The discovery of **9-Deacetyltaxinine E** is intrinsically linked to the structural revision of a previously reported compound, 10-deacetyltaxinine. It was through careful spectroscopic analysis that the correct structure was identified as 9-deacetyltaxinine. This guide presents the complete experimental methodology, from the initial extraction of plant material to the final purification of the compound.

Experimental Protocols

The isolation of **9-Deacetyltaxinine E** involves a multi-step process beginning with the extraction of bioactive compounds from the seeds of *Taxus mairei*. This is followed by a series of chromatographic separations to isolate the target molecule.

Plant Material and Extraction

The seeds of *Taxus mairei* were collected and air-dried. The dried seeds were then ground into a powder. To remove lipids, the powdered seeds were first extracted with petroleum ether.

Following the removal of lipids, the plant material was extracted with methanol at room temperature. The methanolic extracts were combined and evaporated under reduced pressure. The resulting residue was suspended in water and further washed with petroleum ether to remove any remaining lipids. The aqueous phase was then salted and subjected to liquid-liquid extraction with ethyl acetate. The combined ethyl acetate extracts were dried over anhydrous sodium sulfate, filtered, and evaporated to yield a crude extract.^[1]

Chromatographic Purification

The crude extract was subjected to column chromatography over silica gel. Further purification was achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.^[2]

Data Presentation

The structural elucidation of **9-Deacetyltaxinine E** was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below.

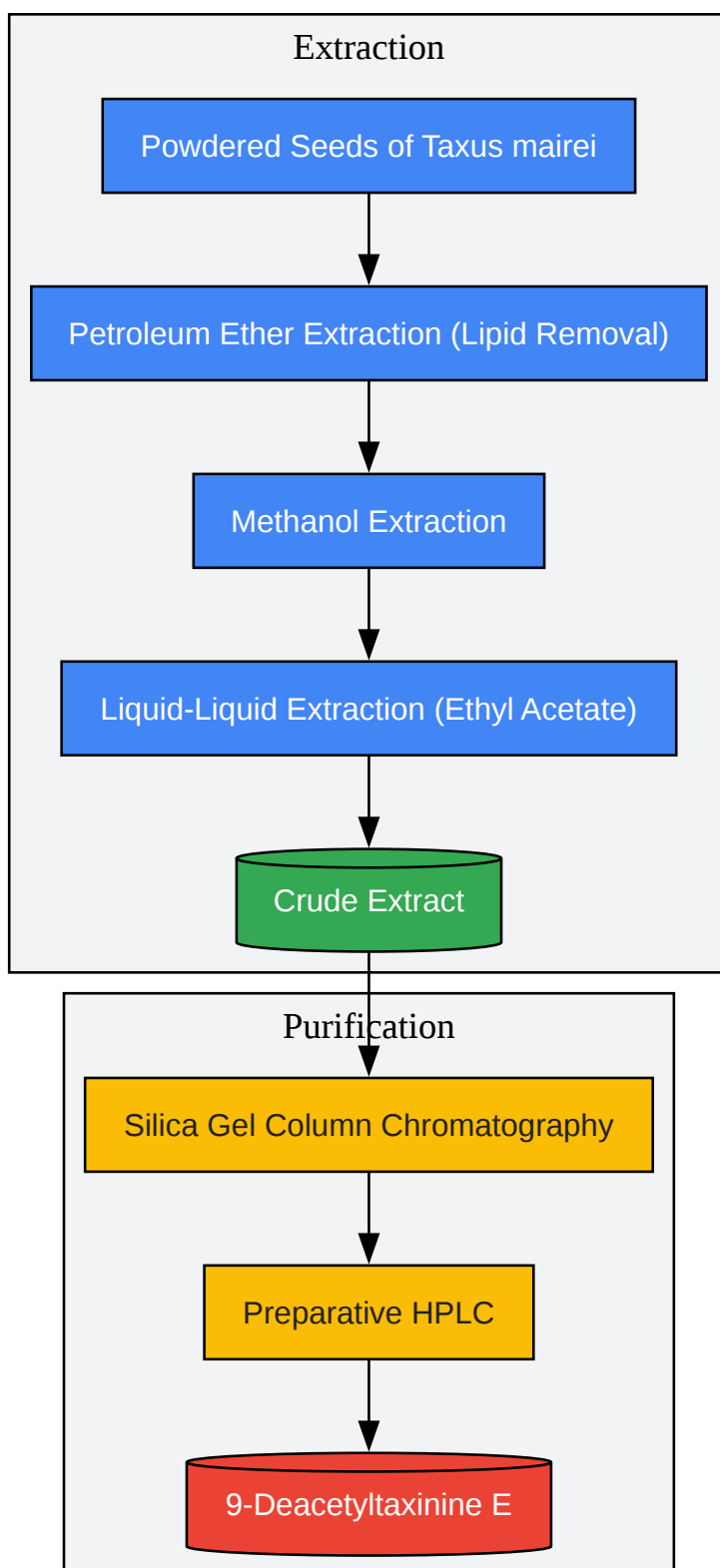
Spectroscopic Data	Values
Molecular Formula	C33H40O8
HR-FABMS (m/z)	587.2605 [M+Na] ⁺ , 603.2355 [M+K] ⁺ , 627.2010 [M+Cu] ⁺

Table 1: Mass Spectrometry Data for **9-Deacetyltaxinine E**.^[1]

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data were crucial for the definitive structural assignment of the compound, distinguishing it from the previously proposed structure of 10-deacetyltaxinine. These data confirmed the positions of the acetyl and hydroxyl groups on the taxane core.

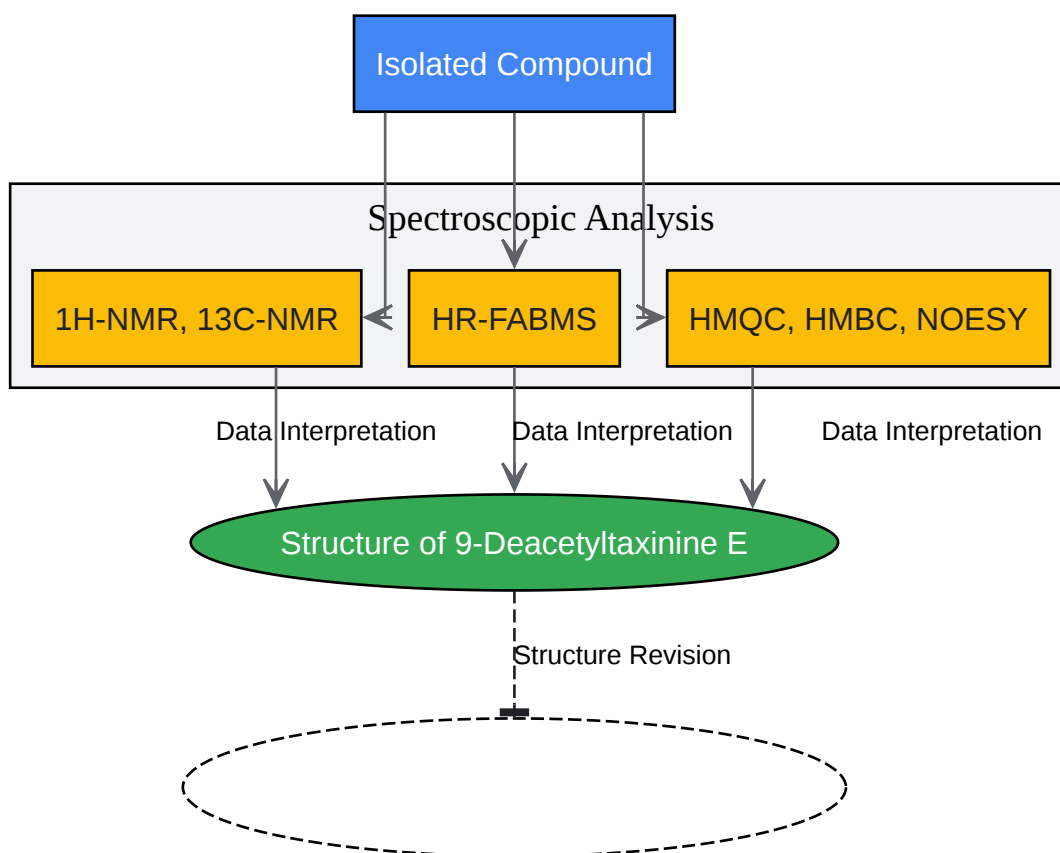
Visualizing the Process

To clearly illustrate the workflow and the structural relationships, the following diagrams have been generated.



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Figure 1: Experimental workflow for the isolation of **9-Deacetyltaxinine E**.



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Figure 2: Logical relationship in the structure elucidation of **9-Deacetyltaxinine E**.

This technical guide serves as a valuable resource for the scientific community, providing a detailed account of the discovery and isolation of **9-Deacetyltaxinine E**. The methodologies and data presented herein are intended to support further research and development in the field of natural product chemistry and drug discovery.

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References

- 1. tandfonline.com [tandfonline.com]

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